molecular formula C15H12FNO B5103907 (2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one

(2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one

Cat. No.: B5103907
M. Wt: 241.26 g/mol
InChI Key: HDYIWOGWVGEDPF-ZHACJKMWSA-N
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Description

(2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroaniline and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid-supported bases can also enhance the efficiency of the reaction and reduce the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

(2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It can act as a lead compound for the development of new therapeutic agents.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease processes. For example, it can inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(2-chlorophenyl)amino]-1-phenylprop-2-en-1-one
  • (2E)-3-[(2-bromophenyl)amino]-1-phenylprop-2-en-1-one
  • (2E)-3-[(2-methylphenyl)amino]-1-phenylprop-2-en-1-one

Uniqueness

(2E)-3-[(2-fluorophenyl)amino]-1-phenylprop-2-en-1-one is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability, altering its electronic properties, and enhancing its binding affinity to molecular targets. This makes the compound particularly valuable in medicinal chemistry and other research applications.

Properties

IUPAC Name

(E)-3-(2-fluoroanilino)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-11-10-15(18)12-6-2-1-3-7-12/h1-11,17H/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYIWOGWVGEDPF-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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